

Triclocarban-13C6: A Technical Guide for Researchers

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Triclocarban-13C6**, an isotopically labeled internal standard crucial for the accurate quantification of triclocarban. This guide covers its chemical structure, physicochemical properties, detailed analytical protocols, and its role in understanding the biological pathways of its unlabeled analogue, triclocarban.

Chemical Identity and Physicochemical Properties

Triclocarban-13C6 is the stable isotope-labeled form of Triclocarban (TCC), a broad-spectrum antimicrobial agent. The labeling involves the substitution of six naturally occurring carbon-12 atoms with carbon-13 atoms on one of the phenyl rings.[1][2] This mass shift allows it to be distinguished from the native compound in mass spectrometry, making it an ideal internal standard for isotope dilution analysis.[3] Its primary application is in environmental and toxicological studies to ensure accurate quantification of triclocarban.[4]

The physical and chemical properties of **Triclocarban-13C6** are essentially identical to those of its unlabeled counterpart, with the exception of its molecular weight.

Table 1: General and Physicochemical Properties



Property	Value	Reference(s)
IUPAC Name	1-(4-chloro(1,2,3,4,5,6- ¹³ C ₆)phenyl)-3-(3,4- dichlorophenyl)urea	[5]
Synonyms	TCC- ¹³ C ₆ , 3,4,4'- Trichlorocarbanilide- ¹³ C ₆	[5]
CAS Number	1216457-76-9	[5]
Molecular Formula	C7 ¹³ C6H9Cl3N2O	[5][6]
Molecular Weight	321.54 g/mol	[4][5][6]
Appearance	White to off-white solid/powder	[7]
Melting Point	254 - 256 °C (for unlabeled TCC)	[8]
Water Solubility	0.11 mg/L at 20 °C (for unlabeled TCC)	[7]
Solubility (Organic)	Soluble in DMSO (100 mg/mL), Acetonitrile	[6][9]
LogP (Kow)	4.34 (for unlabeled TCC)	[7]
рКа	12.7 (for unlabeled TCC)	[7]

Spectroscopic Data

The primary utility of **Triclocarban-13C6** lies in its mass spectrometric properties. The +6 Da mass difference from unlabeled triclocarban provides a clear distinction for quantification.

Table 2: Mass Spectrometry Data



Parameter	Description	Reference(s)
Ionization Mode	Electrospray Ionization (ESI), Negative Mode	
Parent Ion (M-H) ⁻	m/z 319 (for unlabeled TCC)	[10]
¹³ C ₆ Labeled Parent Ion	m/z 325 (calculated)	[2]
MRM Transition (Quantifier)	Precursor Ion: 318, Product Ion: 160 (for unlabeled TCC)	[2]
MRM Transition (¹³C ₆ -IS)	Precursor Ion: 324, Product Ion: 166 (for ¹³ C ₆ -TCC)	[2]
Common Fragments	Electron Ionization (EI) of unlabeled TCC shows major fragments at m/z 188, 162, 155, 127.	[11]

Note: Specific MRM (Multiple Reaction Monitoring) transitions can vary based on instrument optimization.

Experimental Protocols

Triclocarban-13C6 is almost exclusively used as an internal standard (IS) for the quantification of triclocarban in complex matrices like water, soil, and biosolids. Below is a representative protocol based on established methods.

Quantification of Triclocarban in Water Samples by LC-MS/MS

This protocol outlines a method for the determination of triclocarban in water using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [12]

3.1.1 Reagents and Materials

• **Triclocarban-13C6** internal standard solution (e.g., 100 μg/mL in acetonitrile)



- Triclocarban analytical standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Reagent Water (Type I)
- Formic Acid
- Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB, 60 mg)
- Water samples (e.g., river water, wastewater effluent)
- 3.1.2 Sample Preparation: Solid-Phase Extraction (SPE)
- Sample Spiking: Take a 100 mL aliquot of the water sample. Spike with a known amount of **Triclocarban-13C6** solution to achieve a final concentration of ~50 ng/L.
- Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water.
- Sample Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- Washing: Wash the cartridge with 5 mL of reagent water to remove interferences.
- Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.
- Elution: Elute the analytes from the cartridge with 4 mL of methanol into a clean collection tube.[12]
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water). Vortex to mix. The sample is now ready for LC-MS/MS analysis.
- 3.1.3 Instrumental Analysis: LC-MS/MS

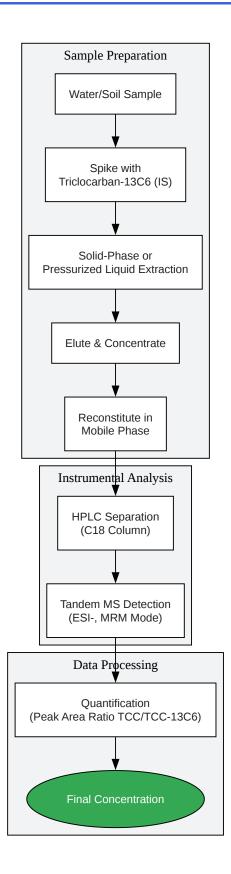


- LC System: High-Performance Liquid Chromatography (HPLC) system
- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: Start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 0.3 mL/min
- Injection Volume: 10 μL
- Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source
- Ionization Mode: Negative ESI
- Monitoring: Multiple Reaction Monitoring (MRM)
 - Triclocarban: Select appropriate precursor/product ion pair (e.g., 313 -> 160)[10]
 - Triclocarban-13C6: Select corresponding precursor/product ion pair (e.g., 319 -> 166)
- 3.1.4 Quantification Quantification is based on the ratio of the peak area of the native triclocarban to the peak area of the **Triclocarban-13C6** internal standard.[2] A calibration curve is constructed using standards prepared with constant IS concentration and varying analyte concentrations.

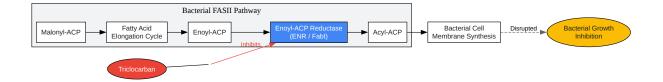
Workflow Diagram

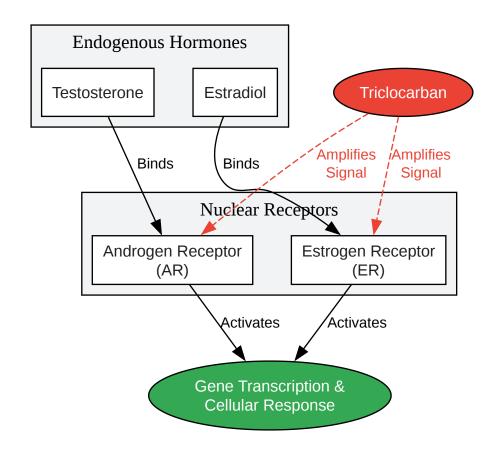
The following diagram illustrates the general workflow for the quantification of Triclocarban using its ¹³C₆-labeled internal standard.











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